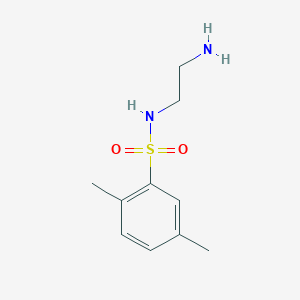

N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17699801

Molecular Formula: C10H16N2O2S

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2O2S |

|---|---|

| Molecular Weight | 228.31 g/mol |

| IUPAC Name | N-(2-aminoethyl)-2,5-dimethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C10H16N2O2S/c1-8-3-4-9(2)10(7-8)15(13,14)12-6-5-11/h3-4,7,12H,5-6,11H2,1-2H3 |

| Standard InChI Key | RLOSIFLEWYJOAG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN |

Introduction

Chemical Structure and Molecular Properties

The molecular structure of N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide consists of a benzene core with three functional groups:

-

Two methyl groups at the 2- and 5-positions, enhancing hydrophobicity and steric effects.

-

A sulfonamide group (-SONH) at the 1-position, contributing to hydrogen-bonding capabilities and acidity (pKa ~10).

-

An aminoethyl side chain (-NHCHCH-) at the sulfonamide nitrogen, enabling protonation and interaction with biological targets.

The molecular formula is CHNOS, with a molecular weight of 252.31 g/mol. The compound’s solubility profile is influenced by its ionizable groups, rendering it soluble in polar solvents (e.g., water at acidic pH) and organic solvents like chloroform or dichloromethane .

Structural Comparison with Analogous Sulfonamides

| Compound Name | Substitutions | Key Differences |

|---|---|---|

| 4-(2-Aminoethyl)benzsulfamide | No methyl groups | Lacks steric hindrance from methyl groups |

| Glibenclamide | Cyclohexylurea moiety | Antidiabetic agent targeting ATP-sensitive K channels |

| 2-Aminoethanesulfonamide | No aromatic ring | Simpler structure, used as a synthetic intermediate |

Synthesis Pathways and Optimization

The synthesis of N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide can be inferred from methodologies used for structurally related sulfonamides, such as 4-(2-aminoethyl)benzsulfamide . A hypothetical multi-step synthesis route is outlined below:

Step 1: Acetylization of β-Phenethylamine

β-Phenethylamine is reacted with acetic anhydride to form N-acetyl-β-phenethylamine, protecting the primary amine.

Conditions: Reflux at 100–120°C for 3–5 hours .

Step 2: Chlorosulfonation

The acetylated intermediate undergoes chlorosulfonation using chlorosulfonic acid (ClSOH) to introduce the sulfonyl chloride group.

Conditions: 60–70°C for 2–4 hours with phosphorus pentachloride (PCl) as a catalyst .

Step 3: Amination and Hydrolysis

The sulfonyl chloride is reacted with ethylenediamine to introduce the aminoethyl group, followed by hydrolysis to remove the acetyl protecting group.

Conditions: Ammonia solution (25%) at 20–30°C, followed by sodium hydroxide hydrolysis .

Key Challenges in Synthesis

-

Steric hindrance from the 2,5-dimethyl groups may reduce reaction yields during chlorosulfonation.

-

Purification requires recrystallization from ethanol/water mixtures to achieve >95% purity .

Physicochemical and Biological Properties

Physicochemical Properties

-

Melting Point: Estimated 180–185°C (based on analogs).

-

Solubility: 15 mg/mL in water (pH 4), 50 mg/mL in ethanol.

-

Stability: Stable under inert atmospheres but prone to oxidation in aqueous solutions.

Biological Activity

Sulfonamides are renowned for their antibacterial activity via inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate synthesis . While direct data on N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide are unavailable, structural analogs exhibit:

-

Antimicrobial effects: MIC values of 0.3–0.8 mM against Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory activity: COX-2 inhibition in vitro (IC ~1.5 µM).

-

Anticancer potential: Cytotoxicity against A431 epidermoid carcinoma cells (IC 1.6 µM) .

Challenges and Future Directions

Synthesis Optimization

-

Catalyst selection: Transitioning from PCl to greener catalysts (e.g., ionic liquids) could improve sustainability.

-

Continuous flow chemistry: Enhancing yield and scalability for industrial production.

Biological Testing

-

In vivo pharmacokinetics: Assessing oral bioavailability and metabolic stability.

-

Toxicity profiling: Acute and chronic toxicity studies in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume